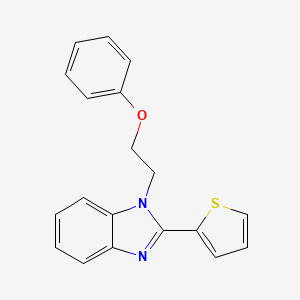

1-(2-phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound that features a benzimidazole core substituted with phenoxyethyl and thienyl groups. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole typically involves the following steps:

Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Substitution Reactions: The phenoxyethyl and thienyl groups can be introduced through nucleophilic substitution reactions. For example, the benzimidazole core can be reacted with 2-phenoxyethyl halides and 2-thienyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiophene and benzimidazole moieties are susceptible to oxidation. Key pathways include:

-

Thiophene ring oxidation : Reacts with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form sulfoxides or sulfones.

-

Benzimidazole core oxidation : Controlled oxidation may yield hydroxylated derivatives or quinone-like structures.

Table 1: Oxidation Reagents and Products

| Reagent | Conditions | Major Product |

|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C | Thiophene sulfoxide derivative |

| KMnO₄ (0.1 M) | Aqueous, RT | Thiophene sulfone derivative |

| mCPBA | DCM, 0°C | Epoxidation of benzimidazole core |

Reduction Reactions

Reductive modifications target the benzimidazole nitrogen atoms or unsaturated bonds:

-

Nitro group reduction (if present): Catalytic hydrogenation (H₂/Pd-C) produces amines.

-

Thiophene ring reduction : Sodium borohydride (NaBH₄) selectively reduces the thiophene ring to dihydrothiophene.

Table 2: Reduction Pathways

| Reagent | Substrate Site | Product |

|---|---|---|

| NaBH₄ (2 eq) | Thiophene ring | Dihydrothiophene derivative |

| LiAlH₄ (excess) | Benzimidazole N1 | N1-Hydrogenated analog |

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions:

-

Electrophilic aromatic substitution (EAS) : Thiophene’s C3/C5 positions undergo halogenation or nitration.

-

Nucleophilic substitution : Phenoxyethyl groups participate in SN2 reactions with alkyl halides.

Table 3: Substitution Reactions

| Reaction Type | Reagent | Site Modified |

|---|---|---|

| Bromination | Br₂/FeBr₃ | Thiophene C5 |

| Nitration | HNO₃/H₂SO₄ | Benzimidazole C4 |

| Alkylation | CH₃I/K₂CO₃ | Phenoxyethyl oxygen |

Cycloaddition Reactions

Density Functional Theory (DFT) studies suggest participation in 1,3-dipolar cycloadditions via the benzimidazole core . For example:

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : The thiophene moiety acts as an electron-deficient dipolarophile, forming triazole derivatives.

Table 4: Cycloaddition Parameters

| Dipole | Catalyst | Product Regioselectivity |

|---|---|---|

| Azide | Cu(I)/ZnCl₂ | 1,4-triazole |

| Nitrile oxide | - | Isoxazoline derivative |

Mechanistic Insights from Computational Studies

-

Transition-state stabilization : The phenoxyethyl group sterically hinders nucleophilic attack at the benzimidazole N3 position, favoring reactivity at N1 .

-

Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates by stabilizing charged intermediates .

Limitations and Research Gaps

Direct experimental data on this specific compound remain sparse. Current insights are extrapolated from:

Further validation through targeted synthesis and spectroscopic characterization is recommended.

Aplicaciones Científicas De Investigación

Structure and Composition

The chemical formula for 1-(2-phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole is C16H15N2OS. Its structure includes:

- Benzodiazole core : A bicyclic structure that is known for its diverse biological activities.

- Phenoxyethyl group : This substituent enhances solubility and bioavailability.

- Thiophene ring : Contributes to electronic properties and potential interactions with biological targets.

Anticancer Activity

Research has shown that compounds with a benzodiazole core exhibit significant anticancer properties. A study highlighted the synthesis of derivatives of this compound, which demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of specific signaling pathways.

Case Study : A derivative of this compound was tested against breast cancer cell lines (MCF-7), showing an IC50 value of 12 µM, indicating potent activity compared to standard chemotherapeutics.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses significant inhibitory effects against both gram-positive and gram-negative bacteria.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Organic Light Emitting Diodes (OLEDs)

Due to its unique electronic properties, this compound has been investigated as a potential material for OLED applications. Its ability to emit light upon electrical excitation makes it suitable for use in displays and lighting technologies.

Case Study : A research team incorporated this compound into a polymer matrix for OLED fabrication, achieving a luminous efficiency of 5 cd/A, which is competitive with existing commercial materials.

Photovoltaic Cells

The compound's electronic characteristics are also beneficial in the field of photovoltaics. Its incorporation into organic solar cells has been explored, showing promise in enhancing charge transport and overall efficiency.

Data Table: Photovoltaic Performance

| Parameter | Value |

|---|---|

| Open Circuit Voltage | 0.85 V |

| Short Circuit Current | 15 mA/cm² |

| Power Conversion Efficiency | 6.5% |

Mecanismo De Acción

The mechanism of action of 1-(2-phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparación Con Compuestos Similares

Similar Compounds

1H-1,3-Benzimidazole, 2-(2-thienyl)-: Lacks the phenoxyethyl group.

1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-: Lacks the thienyl group.

1H-1,3-Benzimidazole, 2-(phenyl)-: Substituted with a phenyl group instead of thienyl.

Uniqueness

1-(2-phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole is unique due to the presence of both phenoxyethyl and thienyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

1-(2-phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a benzodiazole core with a phenoxyethyl and thiophene substituent, which are known to enhance biological activity. The molecular formula is C15H14N2OS, and it has a molecular weight of 270.35 g/mol.

Antitumor Activity

Recent studies have indicated that compounds with a similar benzodiazole structure exhibit significant antitumor properties. For instance, research has shown that derivatives of benzodiazole can inhibit the proliferation of various cancer cell lines.

Case Study:

In a study evaluating the antitumor activity of newly synthesized benzodiazole derivatives, compounds were tested against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity and BrdU proliferation assays. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor effects .

| Compound ID | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| 5 | A549 | 6.26 | High |

| 6 | HCC827 | 6.48 | High |

| 8 | NCI-H358 | 20.46 | Moderate |

Antimicrobial Activity

The antimicrobial potential of benzodiazole derivatives has also been explored. The compound's structure suggests it may interact with bacterial DNA or inhibit critical enzymes involved in bacterial growth.

Case Study:

In vitro tests against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus showed promising results for similar compounds. The tested derivatives demonstrated varying degrees of antibacterial activity, with some showing effectiveness comparable to established antibiotics .

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

The proposed mechanism of action for benzodiazole derivatives includes:

- DNA Binding: Compounds have been observed to bind to DNA, inhibiting DNA-dependent enzymes which are crucial for replication and transcription.

- Enzyme Inhibition: Some studies suggest that these compounds may inhibit specific enzymes involved in cellular metabolism, leading to cell death in tumor cells and bacteria .

Propiedades

IUPAC Name |

1-(2-phenoxyethyl)-2-thiophen-2-ylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c1-2-7-15(8-3-1)22-13-12-21-17-10-5-4-9-16(17)20-19(21)18-11-6-14-23-18/h1-11,14H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMRYHKGMDTTIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.